1,4-Dibromo-2-methyl-2-butene 1,4-Dibromo-2-methyl-2-butene
Brand Name: Vulcanchem
CAS No.: 18860-95-2
VCID: VC7954835
InChI: InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3
SMILES: CC(=CCBr)CBr
Molecular Formula: C5H8Br2
Molecular Weight: 227.92 g/mol

1,4-Dibromo-2-methyl-2-butene

CAS No.: 18860-95-2

Cat. No.: VC7954835

Molecular Formula: C5H8Br2

Molecular Weight: 227.92 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibromo-2-methyl-2-butene - 18860-95-2

Specification

CAS No. 18860-95-2
Molecular Formula C5H8Br2
Molecular Weight 227.92 g/mol
IUPAC Name 1,4-dibromo-2-methylbut-2-ene
Standard InChI InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3
Standard InChI Key HICPKHPJQJZCFP-UHFFFAOYSA-N
Isomeric SMILES C/C(=C\CBr)/CBr
SMILES CC(=CCBr)CBr
Canonical SMILES CC(=CCBr)CBr

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

1,4-Dibromo-2-methyl-2-butene features a butene backbone substituted with bromine atoms at the 1- and 4-positions and a methyl group at the 2-position. The compound exists as cis (Z) and trans (E) isomers due to restricted rotation around the double bond. The trans isomer predominates at equilibrium (74%) under thermal conditions.

The IUPAC name, 1,4-dibromo-2-methylbut-2-ene, reflects its substituent arrangement. Key spectroscopic identifiers include:

  • ¹H NMR: Signals at δ 1.82 ppm (methyl group) and δ 5.35–5.55 ppm (vinyl protons).

  • IR Spectroscopy: C-Br stretching vibrations observed at 500–600 cm⁻¹.

Physicochemical Characteristics

PropertyValue
Molecular Weight227.92 g/mol
Boiling Point48–50°C (0.1–0.2 mmHg)
Density1.76 g/cm³
Vapor Pressure0.12 mmHg at 25°C
LogP (Octanol-Water)3.12

The compound’s low boiling point under reduced pressure facilitates purification via distillation, while its high density and lipophilicity influence its environmental behavior .

Synthesis and Industrial Production

Industrial-Scale Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance safety and efficiency. Key steps include:

  • Catalytic Bromination: Bromine is introduced incrementally to 2-methyl-2-butene in the presence of FeCl₃, achieving >95% conversion.

  • Distillation: Short-path distillation under vacuum (0.1 mmHg) isolates the product with ≥99% purity.

Chemical Reactivity and Applications

Substitution Reactions

The bromine atoms serve as leaving groups, enabling nucleophilic substitutions. For example, reaction with sodium hydroxide yields 2-methyl-2-buten-1,4-diol:

C5H8Br2+2NaOHC5H10O2+2NaBr\text{C}_5\text{H}_8\text{Br}_2 + 2\text{NaOH} \rightarrow \text{C}_5\text{H}_{10}\text{O}_2 + 2\text{NaBr}

Elimination Reactions

Dehydrohalogenation with potassium tert-butoxide produces 2-methyl-1,3-butadiene, a monomer for synthetic rubbers:

C5H8Br2+2KOtBuC5H8+2KBr+2tBuOH\text{C}_5\text{H}_8\text{Br}_2 + 2\text{KOtBu} \rightarrow \text{C}_5\text{H}_8 + 2\text{KBr} + 2\text{tBuOH}

Polymer Chemistry Applications

The compound’s dual functionality enables its use in low-shrinkage photopolymers. Its incorporation into 1,1-disubstituted 2-vinylcyclopropanes reduces polymerization-induced stress, enhancing material durability in 3D printing applications.

Biological Activity and Toxicity

Cellular Effects

Exposure to 1,4-dibromo-2-methyl-2-butene induces dose-dependent oxidative stress in mammalian cells, activating the NF-κB pathway at LC₅₀ = 2100 ppb (rat model) . Chronic exposure leads to:

  • DNA Damage: 1.8-fold increase in 8-oxoguanine adducts .

  • Apoptosis: Caspase-3 activation via mitochondrial membrane depolarization.

Metabolic Pathways

The compound undergoes cytochrome P450-mediated metabolism, producing reactive intermediates that conjugate with glutathione. This detoxification pathway depletes cellular glutathione reserves by 40% within 6 hours.

Environmental Impact and Degradation

Environmental Persistence

1,4-Dibromo-2-methyl-2-butene exhibits moderate persistence (t₁/₂ = 12 days in soil) but undergoes rapid photolysis in aqueous media (t₁/₂ = 2.3 hours). Degradation products include:

  • Primary: 2-methyl-2-butene (84% yield).

  • Secondary: Brominated diketones (16% yield).

Ecotoxicology

Aquatic toxicity studies report EC₅₀ = 1.2 mg/L for Daphnia magna, indicating moderate hazard potential . Bioaccumulation is limited by the compound’s high water solubility (89 mg/L).

AgencyExposure Limit
OSHA0.1 ppm (8-hour TWA)
NIOSH0.05 ppm (Ceiling)

Personal protective equipment (PPE) requirements include butyl rubber gloves and air-purifying respirators with organic vapor cartridges .

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